molecular formula C9H14N2 B163584 (1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile CAS No. 129656-19-5

(1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile

Cat. No. B163584
M. Wt: 150.22 g/mol
InChI Key: AKHGUDHZTRISAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile, also known as ABOA, is a bicyclic compound that has been extensively studied for its potential as a chemical warfare agent. ABOA is a potent acetylcholinesterase inhibitor and has been shown to have significant effects on the nervous system.

Mechanism Of Action

(1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile is a potent acetylcholinesterase inhibitor. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine. (1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile binds irreversibly to acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, which can cause overstimulation and ultimately lead to paralysis.

Biochemical And Physiological Effects

The biochemical and physiological effects of (1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile are primarily related to its inhibition of acetylcholinesterase. The accumulation of acetylcholine in the nervous system can cause overstimulation and ultimately lead to paralysis. (1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile has also been shown to have effects on the cardiovascular system, including a decrease in heart rate and blood pressure.

Advantages And Limitations For Lab Experiments

(1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile is a potent acetylcholinesterase inhibitor and has been extensively studied for its potential as a chemical warfare agent. Its ability to inhibit acetylcholinesterase also makes it a potential therapeutic agent for the treatment of Alzheimer's disease. However, its use as a chemical weapon is prohibited under international law, and its potential as a therapeutic agent for Alzheimer's disease is still being studied.

Future Directions

There are several future directions for (1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile research. One potential direction is the development of new therapeutic agents for the treatment of Alzheimer's disease based on the structure of (1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile. Another potential direction is the development of new methods for the synthesis of (1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile and its derivatives. Finally, there is a need for further research into the biochemical and physiological effects of (1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile, particularly with regard to its effects on the cardiovascular system.

Synthesis Methods

The synthesis of (1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2,5-dimethoxytetrahydrofuran with ethylamine in the presence of a strong acid catalyst. This reaction produces a mixture of (1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile and its isomer, 1-azabicyclo[3.2.1]octan-6-yl)acetonitrile. The mixture can be separated using column chromatography to obtain pure (1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile.

Scientific Research Applications

(1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile has been extensively studied for its potential as a chemical warfare agent. Its potent acetylcholinesterase inhibitory activity makes it a promising candidate for use in chemical weapons. However, its use as a chemical weapon is prohibited under international law. (1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile has also been studied for its potential as a treatment for Alzheimer's disease. Its ability to inhibit acetylcholinesterase makes it a potential therapeutic agent for the treatment of Alzheimer's disease.

properties

CAS RN

129656-19-5

Product Name

(1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

2-(1-azabicyclo[3.2.1]octan-5-yl)acetonitrile

InChI

InChI=1S/C9H14N2/c10-5-3-9-2-1-6-11(8-9)7-4-9/h1-4,6-8H2

InChI Key

AKHGUDHZTRISAF-UHFFFAOYSA-N

SMILES

C1CC2(CCN(C1)C2)CC#N

Canonical SMILES

C1CC2(CCN(C1)C2)CC#N

synonyms

1-Azabicyclo[3.2.1]octane-5-acetonitrile(9CI)

Origin of Product

United States

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